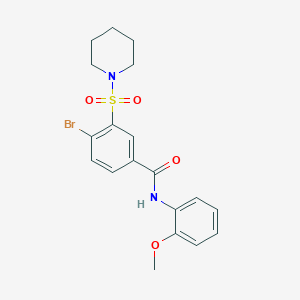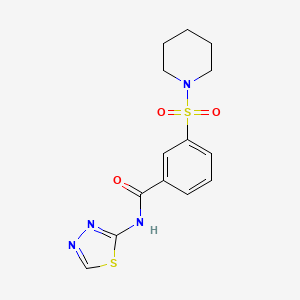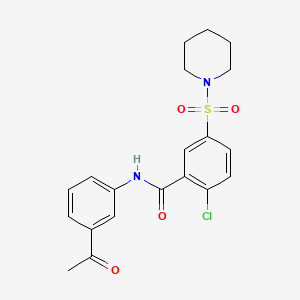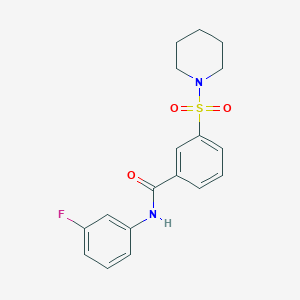
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide
説明
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the protein tyrosine kinase 2 (TYK2). It has been developed as a potential treatment for autoimmune diseases such as psoriasis, psoriatic arthritis, and Crohn's disease. In
作用機序
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of TYK2, a protein involved in the signaling pathway of several cytokines that play a key role in autoimmune diseases. By blocking TYK2, 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce the levels of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α, in preclinical models of autoimmune diseases. It has also been shown to reduce disease activity and inflammation in these models. In clinical trials, 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has demonstrated significant improvements in psoriasis and psoriatic arthritis symptoms, as well as a favorable safety profile.
実験室実験の利点と制限
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its specificity for TYK2 and its ability to reduce the production of multiple pro-inflammatory cytokines. However, its limited solubility in water and potential for off-target effects may present challenges in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide. These include further exploration of its efficacy in other autoimmune diseases, such as Crohn's disease, as well as investigation of its potential for combination therapy with other biologic agents. Additionally, further studies on the safety and tolerability of 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide are warranted, particularly in long-term use. Finally, the development of more potent and selective TYK2 inhibitors may offer additional therapeutic options for autoimmune diseases.
科学的研究の応用
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, demonstrating efficacy in reducing disease activity and inflammation. It has also shown promise in clinical trials, with Phase 2 studies demonstrating significant improvements in psoriasis and psoriatic arthritis symptoms.
特性
IUPAC Name |
4-bromo-N-(2-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-17-8-4-3-7-16(17)21-19(23)14-9-10-15(20)18(13-14)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJULJQWKVABZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568432.png)
![1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3568436.png)
![3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568437.png)
![N-{4-[(6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568460.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dipiperidine](/img/structure/B3568464.png)
![3-({[5-(anilinocarbonyl)-2,4-dichlorophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568473.png)
![3-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568478.png)
![5-[(benzylamino)sulfonyl]-2-bromo-N-phenylbenzamide](/img/structure/B3568479.png)

![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3568490.png)
![4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3568502.png)

![ethyl 4-{[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3568512.png)
